Enhanced Antiviral Potency of 5-Trifluoromethylpyrimidine Derivatives Compared to Commercial Standards
Derivatives containing the 5-trifluoromethylpyrimidine core demonstrate superior antiviral activity compared to the commercial agent ningnanmycin. In curative assays against Tobacco Mosaic Virus (TMV), compound 5j exhibited an EC50 of 126.4 µg/mL, outperforming ningnanmycin. Similarly, compound 5m showed a protective EC50 of 103.4 µg/mL against TMV, also lower than that of ningnanmycin [1]. This indicates that the 5-trifluoromethylpyrimidine scaffold can be optimized to yield agents with significantly improved activity over existing commercial controls.
| Evidence Dimension | Antiviral activity (EC50) |
|---|---|
| Target Compound Data | 126.4 µg/mL (curative, compound 5j) and 103.4 µg/mL (protective, compound 5m) |
| Comparator Or Baseline | Ningnanmycin (EC50 values higher than target compounds) |
| Quantified Difference | Target compounds' EC50 values are lower than those of ningnanmycin, indicating higher potency. |
| Conditions | In vivo TMV assays (curative and protective activities) |
Why This Matters
For researchers developing novel antiviral agents, this scaffold's ability to surpass a commercial benchmark's efficacy makes it a high-value starting point for medicinal chemistry programs.
- [1] Zuo, Y., Li, R., Zhang, Y., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. (Abstract retrieved from All Journals). View Source
